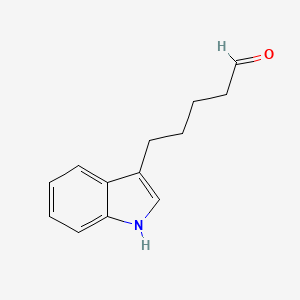
5-(1H-indol-3-yl)pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Indol-3-yl)pentanal is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals. The indole structure is a key component in many natural products and pharmaceuticals due to its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-3-yl)pentanal typically involves the reaction of indole with a pentanal derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 5-(1H-Indol-3-yl)pentanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 5-(1H-Indol-3-yl)pentanoic acid.
Reduction: 5-(1H-Indol-3-yl)pentanol.
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
5-(1H-Indol-3-yl)pentanal has several applications in scientific research:
作用機序
The mechanism of action of 5-(1H-indol-3-yl)pentanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes involved in neurotransmitter synthesis, such as tryptophan hydroxylase and monoamine oxidase.
Pathways Involved: It influences the serotonin and melatonin pathways, which are crucial for mood regulation, sleep, and other physiological processes.
類似化合物との比較
- 5-(1H-Indol-3-yl)pentanoic acid
- 5-(1H-Indol-3-yl)pentanol
- 5-(1H-Indol-3-yl)pyrazolyl derivatives
Comparison:
- 5-(1H-Indol-3-yl)pentanal vs. 5-(1H-Indol-3-yl)pentanoic acid: The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to the carboxylic acid group in 5-(1H-indol-3-yl)pentanoic acid .
- This compound vs. 5-(1H-Indol-3-yl)pentanol: The alcohol group in 5-(1H-indol-3-yl)pentanol provides different reactivity and solubility properties compared to the aldehyde group in this compound .
- This compound vs. 5-(1H-Indol-3-yl)pyrazolyl derivatives: The pyrazolyl derivatives exhibit unique binding properties and colorimetric sensing abilities, which are not present in this compound .
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
5-(1H-indol-3-yl)pentanal |
InChI |
InChI=1S/C13H15NO/c15-9-5-1-2-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-10,14H,1-2,5-6H2 |
InChIキー |
XDNRUGUSMFCACP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


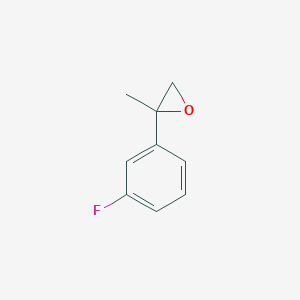
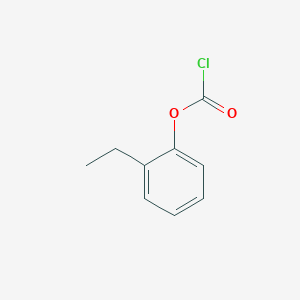

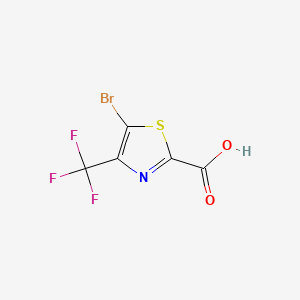
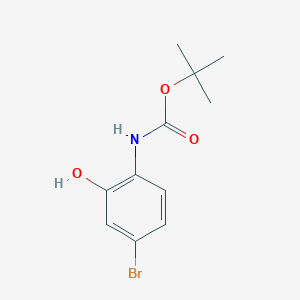
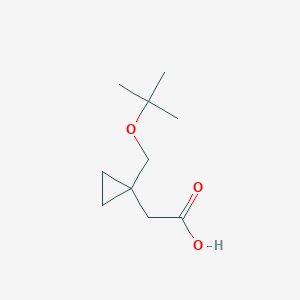
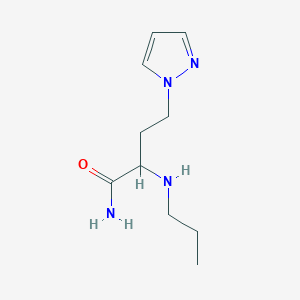

![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
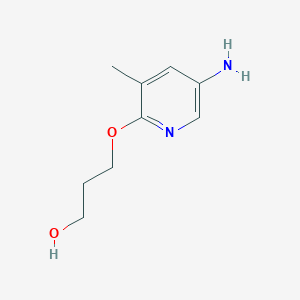
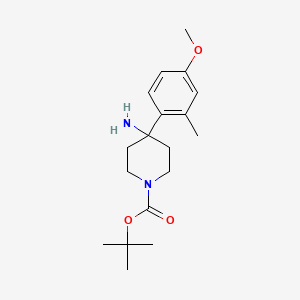
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
